N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF8NO/c11-8(12,13)7(21)20-6-2-4(9(14,15)16)1-5(3-6)10(17,18)19/h1-3H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAUYSKSRIARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(F)(F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF8NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,5-Bis(trifluoromethyl)benzene
The synthesis begins with bromination of 3,5-bis(trifluoromethyl)benzene to yield 1-bromo-3,5-bis(trifluoromethyl)benzene. The PubMed study highlights an improved bromination protocol using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. This method achieves >90% conversion at 80°C within 4 hours, avoiding side products like dibrominated derivatives.
Reaction Conditions:
- Substrate: 3,5-Bis(trifluoromethyl)benzene
- Reagents: Br₂ (1.1 equiv), FeBr₃ (5 mol%)
- Solvent: Dichloromethane
- Temperature: 80°C
- Time: 4 hours
Amination of Aryl Bromides
The brominated intermediate undergoes amination to introduce the amino group. Copper-catalyzed Ullmann coupling with aqueous ammonia (NH₃) is a widely used method. Alternatively, palladium-catalyzed Buchwald-Hartwig amination with ammonia surrogates (e.g., benzophenone imine) provides higher yields (85–92%) but requires additional steps to deprotect the amine.
- Substrate: 1-Bromo-3,5-bis(trifluoromethyl)benzene
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: K₂CO₃
- Solvent: DMSO
- Temperature: 120°C
- Time: 24 hours
Preparation of 2-Chloro-2,2-difluoroacetyl Chloride
Chlorination of 2,2-Difluoroacetic Acid
2-Chloro-2,2-difluoroacetyl chloride is synthesized via chlorination of 2,2-difluoroacetic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred due to milder conditions and easier byproduct removal (SO₂ and HCl gases).
- Substrate: 2,2-Difluoroacetic acid (1.0 equiv)
- Reagent: SOCl₂ (2.5 equiv)
- Catalyst: DMF (1 drop)
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Time: 3 hours
- Yield: 95%
Amide Bond Formation Strategies
Direct Acylation with 2-Chloro-2,2-difluoroacetyl Chloride
The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 2-chloro-2,2-difluoroacetyl chloride. A base such as pyridine or triethylamine (TEA) neutralizes HCl generated during the reaction.
- Amine: 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)
- Acyl Chloride: 2-Chloro-2,2-difluoroacetyl chloride (1.1 equiv)
- Base: TEA (2.0 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Time: 12 hours
- Yield: 88%
T3P-Mediated Coupling
For moisture-sensitive substrates, propylphosphonic anhydride (T3P®) enables efficient amide formation under mild conditions. This method minimizes epimerization and is scalable for industrial production.
- Amine: 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)
- Acid: 2-Chloro-2,2-difluoroacetic acid (1.1 equiv)
- Reagent: T3P® (50 wt% in ethyl acetate, 1.3 equiv)
- Base: N-Methylmorpholine (2.0 equiv)
- Solvent: THF
- Temperature: 25°C
- Time: 6 hours
- Yield: 92%
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, ArH), 7.72 (s, 1H, ArH), 6.20 (s, 1H, NH), 2.05 (s, 2H, CF₂Cl).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (CF₃), -112.2 (CF₂Cl).
Chemical Reactions Analysis
Types of Reactions
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 3,5-di(trifluoromethyl)benzoic acid and corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide. It has been shown to exhibit significant activity against various bacterial strains, including resistant strains. The trifluoromethyl groups are believed to contribute to its lipophilicity, enhancing membrane permeability and bioactivity.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and survival.
Fungicidal Properties
This compound has been included in formulations aimed at controlling fungal diseases in crops. Its efficacy against a range of phytopathogenic fungi has been documented in agricultural trials, showcasing its potential as a novel fungicide.
Herbicide Development
The compound's structural characteristics have led to its exploration as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Polymer Chemistry
Mechanism of Action
The mechanism of action of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and difluoroacetamide functionalities may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
- CAS Registry Number : 790-75-0
- Molecular Formula: C₁₁H₅ClF₈NO
- Structural Features : The compound consists of an acetamide backbone with a chlorine atom and two fluorine atoms at the α-carbon position. The nitrogen atom is substituted with a 3,5-di(trifluoromethyl)phenyl group, introducing strong electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions of the aromatic ring.
Physical and Chemical Properties :
- Lipophilicity : High due to the presence of multiple fluorine atoms, enhancing membrane permeability and environmental persistence.
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The following table compares This compound with structurally related chloroacetamide compounds:
| Compound Name | Substituents on Aromatic Ring | Nitrogen Substituent | Primary Use | Key Hazards |
|---|---|---|---|---|
| Target Compound | 3,5-di(trifluoromethyl) | 2-chloro-2,2-difluoroacetamide | Unknown (likely herbicide) | H300, H310, H373, H400 |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | 2,6-diethyl | Methoxymethyl | Herbicide | H351 (suspected carcinogen) |
| Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) | 2,6-diethyl | 2-propoxyethyl | Herbicide | H410 (toxic to aquatic life) |
| Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) | 2,4-dimethyl-3-thienyl | 2-methoxy-1-methylethyl | Herbicide | H302 (harmful if swallowed) |
Key Observations :
- Aromatic Substituents: The target compound’s 3,5-di(trifluoromethyl)phenyl group distinguishes it from herbicides like alachlor and pretilachlor, which feature alkyl-substituted aromatic rings.
- Nitrogen Substituents : Unlike the methoxymethyl or propoxyethyl groups in alachlor and pretilachlor, the target compound’s α-chloro-difluoroacetamide moiety increases electronegativity, possibly affecting hydrolysis rates and metabolic stability .
Research Findings and Implications
- Synthetic Pathways : The target compound is likely synthesized via chloroacetylation of 3,5-bis(trifluoromethyl)aniline, a precursor listed in related searches . This contrasts with alachlor’s synthesis from 2,6-diethylaniline .
- Regulatory Status : The compound’s delisting underscores the trade-off between efficacy and safety in agrochemical development. Its hazards may outweigh benefits compared to less toxic alternatives like dimethenamid .
Biological Activity
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide is a compound of significant interest due to its various biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H6ClF6N
- Molecular Weight : 303.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Here are some key mechanisms identified in research:
- Inhibition of Steroid 5α-reductase :
- Antifungal Activity :
- Potential as an Agrochemical :
Case Study 1: Inhibition of DHT Production
In a study evaluating the effects of this compound on dihydrotestosterone (DHT) production:
- Objective : Assess the inhibitory effects on DHT synthesis in human keratinocyte cells.
- Methodology : HaCaT cells were treated with the compound at varying concentrations (0.2–2.5 µM).
- Results : A significant reduction in DHT production was observed, with a maximum inhibition rate of 46% at 1 µM concentration while maintaining high cell viability (88%) .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of related compounds:
- Objective : Evaluate the effectiveness against common fungal pathogens.
- Methodology : Various concentrations were tested against fungal strains resistant to traditional treatments.
- Results : The compound exhibited potent antifungal activity, leading to the development of new formulations aimed at combating resistant fungal infections .
Data Summary Table
| Biological Activity | IC50 Value (µM) | Cytotoxicity (IC50 µM) | Mechanism |
|---|---|---|---|
| Inhibition of SRD5A1 | 1.44 | 29.99 | Enzyme inhibition |
| Antifungal Activity | Varies | Not specified | Fungicidal action |
| Herbicide Potential | Not quantified | Not specified | Targeting plant metabolic pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide?
- Methodological Answer : The synthesis typically involves coupling 3,5-di(trifluoromethyl)aniline with a chloro-difluoroacetyl chloride derivative. A related approach involves converting 3,5-di(trifluoromethyl)benzene into a reactive intermediate (e.g., benzoyl chloride) and reacting it with a chloroacetamide precursor under anhydrous conditions. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency for similar trifluoromethyl-substituted anilides .
- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chloride intermediates. Monitor reaction progress via TLC or HPLC-MS.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Basic : Employ NMR (¹H/¹⁹F/¹³C) to confirm substituent positions and assess purity. For example, the ¹⁹F NMR should show distinct signals for -CF₃ and -Cl groups.
- Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and molecular packing. For amorphous samples, high-resolution mass spectrometry (HRMS) or FT-IR can verify functional groups .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?
- Methodological Answer : For disordered trifluoromethyl groups, use SHELXL’s PART instruction to model partial occupancy. For twinned crystals, apply the TWIN/BASF commands in SHELX to refine twin laws. High-resolution data (≤1.0 Å) improves electron density maps for accurate refinement .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., replacing -Cl with -Br or modifying the trifluoromethyl group).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against target proteins (e.g., bacterial enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do stability and degradation profiles impact formulation studies?
- Methodological Answer : Perform forced degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Stabilize the compound in anhydrous solvents (e.g., DMSO) and avoid prolonged light exposure .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., CLSI guidelines). Assess impurities (e.g., residual solvents via GC-MS) that may affect activity. Cross-validate using orthogonal methods (e.g., time-kill assays vs. MIC determinations) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
